molecular formula C21H21N5O3 B2864775 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide CAS No. 2034291-85-3

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B2864775
CAS No.: 2034291-85-3
M. Wt: 391.431
InChI Key: WFDDKPZTUJGIPF-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is an intricate compound known for its unique structural features and multifaceted applications in various scientific domains. This compound integrates multiple heterocyclic rings, making it a valuable subject for chemical and biomedical research.

Preparation Methods

The synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several steps:

  • Synthetic Routes: : The process begins with the preparation of 4-(furan-3-yl)-1H-pyrazole and 3-methoxyphenyl-1-methyl-1H-pyrazole-5-carboxylic acid. These intermediates are synthesized through various reactions such as cyclization and electrophilic substitution.

  • Reaction Conditions: : A common method involves the use of coupling reactions facilitated by catalysts like palladium on carbon (Pd/C) under inert atmospheres. The final amide formation is achieved via amide bond coupling reagents like EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine.

  • Industrial Production Methods: : Industrial synthesis may utilize flow chemistry techniques to ensure a consistent and scalable production process, minimizing the risks associated with batch reactions.

Chemical Reactions Analysis

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exhibits several types of chemical reactivity:

  • Oxidation: : This compound undergoes oxidation reactions where the furan and pyrazole rings can be oxidized to form new derivatives, often using reagents like potassium permanganate (KMnO4).

  • Reduction: : Reduction reactions may target the carbonyl group, using agents such as sodium borohydride (NaBH4), leading to the formation of corresponding alcohol derivatives.

  • Substitution: : Electrophilic aromatic substitution reactions are common, especially on the phenyl and pyrazole rings, using halogens or nitro groups as substituents under conditions involving Lewis acids like AlCl3.

  • Major Products: : The major products formed from these reactions include oxidized furan derivatives, reduced alcohol compounds, and substituted aromatic derivatives, each valuable for different research applications.

Scientific Research Applications

This compound is utilized across multiple fields:

  • Chemistry: : It serves as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

  • Biology: : In biological research, it is studied for its interactions with various enzymes and receptors, often used as a ligand in binding studies.

  • Medicine: : The compound has shown potential in preclinical studies for anti-inflammatory, anti-cancer, and antimicrobial properties.

  • Industry: : It is used in the development of novel materials and as a precursor in the synthesis of chemical sensors and catalysts.

Mechanism of Action

The mechanism by which N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide exerts its effects involves:

  • Molecular Targets: : This compound typically targets specific enzymes or receptors, inhibiting or activating their functions.

  • Pathways Involved: : It may influence pathways related to inflammation, cell proliferation, and apoptosis by modulating the activity of kinases, transcription factors, or other signaling molecules.

Comparison with Similar Compounds

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to:

  • Structural Uniqueness: : The combination of furan, pyrazole, and phenyl rings with specific substituents distinguishes it from other similar compounds.

  • Similar Compounds: : Other compounds in this category include derivatives like N-(2-(4-(thien-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide and N-(2-(4-(benzofuran-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide, each with slight modifications that alter their chemical and biological properties.

This compound’s broad utility makes it a significant subject of study in various scientific and industrial fields.

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-5-(3-methoxyphenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-25-20(11-19(24-25)15-4-3-5-18(10-15)28-2)21(27)22-7-8-26-13-17(12-23-26)16-6-9-29-14-16/h3-6,9-14H,7-8H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDDKPZTUJGIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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